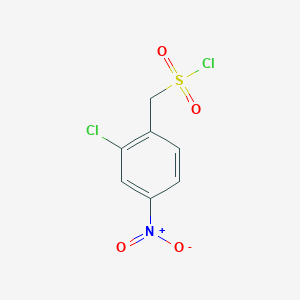

(2-Chloro-4-nitrophenyl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC17691987

Molecular Formula: C7H5Cl2NO4S

Molecular Weight: 270.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5Cl2NO4S |

|---|---|

| Molecular Weight | 270.09 g/mol |

| IUPAC Name | (2-chloro-4-nitrophenyl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C7H5Cl2NO4S/c8-7-3-6(10(11)12)2-1-5(7)4-15(9,13)14/h1-3H,4H2 |

| Standard InChI Key | JZTUOGLINRMXAI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)CS(=O)(=O)Cl |

Introduction

Structural and Chemical Identity

The molecular formula of (2-chloro-4-nitrophenyl)methanesulfonyl chloride is C₇H₅Cl₂NO₄S, with a molecular weight of 270.09 g/mol. Its structure consists of a benzene ring bearing electron-withdrawing groups (chlorine and nitro) at positions 2 and 4, respectively, and a sulfonyl chloride (–SO₂Cl) moiety attached to the methylene bridge. The presence of these substituents significantly influences its reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions .

Key Structural Features:

-

Chlorine (Cl) at Position 2: Enhances electrophilicity of the aromatic ring and stabilizes intermediates during synthesis.

-

Nitro (NO₂) at Position 4: Directs further substitution reactions to specific positions due to its strong meta-directing effect.

-

Sulfonyl Chloride Group: A highly reactive functional group that participates in nucleophilic acyl substitutions, enabling the formation of sulfonamides or sulfonate esters .

Synthesis and Manufacturing

The synthesis of aryl methanesulfonyl chlorides typically involves the chlorosulfonation of toluene derivatives or the oxidation of thiol precursors. For (2-chloro-4-nitrophenyl)methanesulfonyl chloride, a modified protocol derived from analogous compounds is proposed:

General Synthesis Protocol

-

S-Alkylisothiouronium Salt Formation:

React 2-chloro-4-nitrobenzyl chloride (5 mmol) with thiourea (0.381 g, 5 mmol) in ethanol under reflux for 1 hour. This yields the corresponding S-alkylisothiouronium salt, which is isolated via solvent evaporation and ether washing . -

Oxidation with t-BuOCl:

Dissolve the salt in acetonitrile (10 mL) and water (0.45 mL), then slowly add tert-butyl hypochlorite (t-BuOCl, 2.86 mL) at 0–20°C. Stir the mixture for 30 minutes to complete the oxidation to the sulfonyl chloride . -

Purification:

Extract the product with ethyl acetate, wash with water, and recrystallize from petroleum ether/EtOAc (5:1) to achieve >95% purity .

Table 1: Synthetic Conditions for Analogous Sulfonyl Chlorides

| Reactant | Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Nitrobenzyl chloride | t-BuOCl | MeCN/H₂O | 0–20°C | 88% |

| 4-Chloro-2-nitrobenzyl bromide | NaClO₂/HCl | MeCN | 10–20°C | 85% |

Physicochemical Properties

While experimental data specific to (2-chloro-4-nitrophenyl)methanesulfonyl chloride is scarce, extrapolations from its analogs suggest the following properties:

Physical Properties

-

Melting Point: Estimated 90–95°C (cf. 91–92°C for (4-nitrophenyl)methanesulfonyl chloride) .

-

Density: ~1.57 g/cm³ (similar to nitro-substituted sulfonyl chlorides) .

-

Solubility: Reacts violently with water; soluble in polar aprotic solvents (e.g., acetonitrile, DMF) and ethers .

Chemical Reactivity

-

Hydrolysis: Rapidly hydrolyzes in aqueous media to form the corresponding sulfonic acid.

-

Nucleophilic Substitution: Reacts with amines (e.g., aniline) to yield sulfonamides, a key step in pharmaceutical intermediate synthesis .

Applications in Research and Industry

Pharmaceutical Intermediates

Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs. For example, (4-chloro-2-nitrophenyl)methanesulfonyl chloride (CAS 77421-11-5) is utilized in antibiotic and antiviral agent development . The target compound may serve similarly in constructing protease inhibitors or kinase modulators.

Fluorescent Probes

The nitro and chloro groups enhance electron-deficient characteristics, making such compounds suitable as quenchers in Förster resonance energy transfer (FRET)-based probes .

Polymer Chemistry

As a cross-linking agent, sulfonyl chlorides introduce sulfonate groups into polymers, improving thermal stability and ionic conductivity .

| Risk | Mitigation |

|---|---|

| Skin Contact | Immediate washing with soap/water . |

| Inhalation | Move to fresh air; seek medical attention . |

| Spills | Neutralize with sodium bicarbonate . |

Analytical Characterization

Chromatographic Methods

-

HPLC/MS/MS: Used to detect degradation products (e.g., chlorohydroquinone) in environmental samples .

-

NMR Spectroscopy: Confirms structural integrity via aromatic proton signals (δ 7.5–8.5 ppm) and sulfonyl group shifts .

Spectroscopic Data

-

IR Spectroscopy: Strong absorptions at 1370 cm⁻¹ (S=O asymmetric stretch) and 1530 cm⁻¹ (NO₂ symmetric stretch) .

Environmental and Regulatory Considerations

Environmental Persistence

Nitroaromatic compounds are recalcitrant pollutants. Biodegradation studies on analogs like 2-chloro-4-nitrophenol reveal partial mineralization via microbial pathways .

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume